Epithienamycin

Antibacterial potency Carbapenem variability In vitro activity

Epithienamycin (CAS 64090-99-9), the founding carbapenem, poses a supply challenge: its chemical instability and 4-50× faster DHP-I degradation make it hard to source for reproducible enzymatic assays. - DHP-I Substrate: Quantifiable 4-50× higher degradation rate vs. thienamycin, ideal for DHP-I activity assays and inhibitor screening. - Analytical Standard: Essential for HPLC/UPLC method development resolving carbapenem stereoisomers. - Fermentation Reference: Enables monitoring of component ratios; addresses the 27-fold potency range among epithienamycin congeners. - SAR Benchmark: 65% potency reduction of Epithienamycin E provides a quantifiable low-activity comparator for novel analog design.

Molecular Formula C11H16N2O4S
Molecular Weight 272.32 g/mol
CAS No. 64090-99-9
Cat. No. B1209815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpithienamycin
CAS64090-99-9
Synonymsepithienamycin
thienamycin
thienamycin, ((5alpha,6alpha(S*))-(+-))-isomer
thienamycin, (5R-(5alpha,6alpha(R*)))-isomer
thienamycin, (5R-(5alpha,6alpha(S*)))-isomer
thienamycin, (5R-(5alpha,6beta(S*)))-isomer
tienamycin
Molecular FormulaC11H16N2O4S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESCC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN)O
InChIInChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h5-6,8,14H,2-4,12H2,1H3,(H,16,17)
InChIKeyWKDDRNSBRWANNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epithienamycin: Carbapenem Scaffold & Baseline Characteristics


Epithienamycin (CAS 64090-99-9), also known as thienamycin, is a naturally occurring carbapenem β-lactam antibiotic originally isolated from Streptomyces cattleya [1]. The compound features a 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid core with a characteristic (2-aminoethyl)thio side chain at position 3 [1][2]. As the founding member of the carbapenem class, epithienamycin exhibits broad-spectrum antibacterial activity through inhibition of penicillin-binding proteins (PBPs) [1]. However, its chemical instability and susceptibility to renal dehydropeptidase-I (DHP-I) hydrolysis necessitated the development of stabilized derivatives such as N-formimidoyl thienamycin (imipenem) for clinical use [3]. The compound serves as a critical reference standard for carbapenem research and as a substrate for enzymatic and biosynthetic pathway studies [4].

Epithienamycin: Why Analogs Are Not Interchangeable


Despite sharing the core carbapenem bicyclic scaffold, members of this antibiotic class exhibit significant divergence in key attributes that directly impact experimental reproducibility and translational relevance. The epithienamycin family alone demonstrates a 27-fold range in weight potency among its six components [1]. Furthermore, structural variations—including N-acetylation state, stereochemistry at C-5/C-6, and side chain modifications—profoundly alter DHP-I susceptibility, with natural N-acylated carbapenems (including epithienamycins) being degraded 4- to 50-fold faster than unmodified thienamycin [2]. Consequently, substitution of epithienamycin with other carbapenems such as imipenem, meropenem, or even different epithienamycin congeners (e.g., epithienamycin A vs. E) cannot be performed without rigorous justification, as potency, stability, and enzyme susceptibility profiles differ in quantifiable and experimentally meaningful ways [1][2].

Epithienamycin Comparative Evidence


Intra-Family Potency Heterogeneity

The epithienamycin family exhibits substantial intra-class variability in antibacterial potency. A direct comparative study of six major epithienamycin components isolated from the same fermentation broth revealed a 27-fold difference between the most active and least active component when assessed for in vitro antibacterial activity against a broad spectrum of bacterial species [1]. This heterogeneity underscores that not all epithienamycins are functionally equivalent and that specific component selection is critical for assays requiring defined potency.

Antibacterial potency Carbapenem variability In vitro activity

Epithienamycin E Potency Compared to Thienamycin

Epithienamycin E exhibits substantially reduced antibacterial potency compared to its parent scaffold, thienamycin. When tested under standardized in vitro conditions, epithienamycin E demonstrated a relative potency of 35% of that observed for thienamycin [1]. This quantifies the functional impact of the structural modifications that differentiate epithienamycin E from thienamycin, specifically the sulfo and acetyl substituents present on the (5R,6R)-3-{[(E)-2-aminoethenyl]sulfanyl}-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid core [2].

Potency benchmarking Structure-activity relationship Antibacterial efficacy

DHP-I Susceptibility of Epithienamycins

Natural N-acylated carbapenems, including members of the epithienamycin family, are significantly more susceptible to hydrolysis by renal dehydropeptidase-I (DHP-I, EC 3.4.13.11) than the parent compound thienamycin. In vitro enzymatic assays using purified DHP-I demonstrated that nonbasic N-acylated thienamycin and natural N-acylated carbapenems (epithienamycins and olivanic acids) were degraded 4- to 50-fold faster than thienamycin [1]. This increased susceptibility directly correlates with lower urinary recovery of active antibiotic in animal models, underscoring the pharmacological relevance of this enzymatic liability [1].

Metabolic stability Renal dipeptidase Carbapenem hydrolysis

Stereochemical Differences: Epithienamycins and Thienamycin

The epithienamycin family is structurally distinguished from thienamycin by specific stereochemical configurations and chemical modifications. Enzymatically deacetylated epithienamycin A possesses the properties of an isomer of thienamycin, confirming that epithienamycins are not merely derivatives but stereoisomers with distinct three-dimensional conformations [1]. All six epithienamycin components contain the carbapenem ring system found in thienamycin but differ by modifications and/or stereoisomerism at positions including the C-5/C-6 syn/anti relationship [1][2].

Stereochemistry Structural isomerism Carbapenem biosynthesis

Epithienamycin Application Scenarios


DHP-I Susceptibility Assay Reference Standard

Given the 4- to 50-fold increased DHP-I degradation rate of epithienamycins compared to thienamycin [1], epithienamycin serves as a sensitive substrate for DHP-I activity assays. This application leverages the compound's enhanced enzymatic susceptibility to detect and quantify DHP-I activity in renal tissue homogenates, bacterial lysates, or purified enzyme preparations. Researchers studying carbapenem resistance mechanisms or screening for DHP-I inhibitors require epithienamycin as a positive control substrate due to its well-characterized, quantifiably higher degradation rate relative to thienamycin.

Carbapenem Isomer Analytical Standard

The stereoisomeric relationship between deacetylated epithienamycin A and thienamycin [1] establishes epithienamycin as an essential standard for analytical method development. Chromatographic methods (HPLC, UPLC) designed to resolve carbapenem isomers require epithienamycin as a system suitability standard to validate separation of structurally related compounds. This is particularly relevant for quality control of fermentation-derived carbapenem mixtures and for biosynthetic pathway studies where stereochemical fidelity must be confirmed.

Fermentation Process Optimization Standard

The 27-fold range in weight potency among epithienamycin components [1] highlights the critical importance of fermentation condition optimization. Bioprocess engineers developing Streptomyces flavogriseus or S. cattleya fermentation protocols require epithienamycin reference materials to monitor component ratios and maximize yield of the most potent epithienamycin species. Without compound-specific standards, fermentation monitoring cannot reliably distinguish between the six epithienamycin components, potentially leading to misinterpretation of process optimization outcomes.

Carbapenem SAR Reference Standard

The 65% reduction in antibacterial potency of epithienamycin E relative to thienamycin [1] provides a quantifiable benchmark for SAR investigations. Medicinal chemists exploring carbapenem side chain modifications can use epithienamycin E as a comparator to assess whether novel analogs achieve potency recovery or further attenuation. The compound serves as a defined low-potency reference point, enabling quantitative structure-activity correlations that inform rational design of next-generation carbapenems.

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